Luviquat Hold

Descripción general

Descripción

Luviquat Hold: is a quaternized copolymer primarily used in hair and skin care products. It is an aqueous solution of cationic polymers with varying charge densities and degrees of setting and conditioning. This compound is known for its strong hold and conditioning properties, making it a popular ingredient in personal care formulations .

Métodos De Preparación

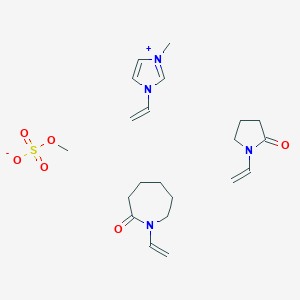

Synthetic Routes and Reaction Conditions: Luviquat Hold is synthesized through the copolymerization of vinylcaprolactam, vinylimidazolium methosulfate, and vinylpyrrolidone. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the desired molecular weight and charge density .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under stringent quality control measures. The resulting polymer solution is then purified, concentrated, and packaged for distribution .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Luviquat Hold can undergo oxidation reactions, particularly at the vinylimidazolium methosulfate moiety.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The cationic sites on the polymer can participate in substitution reactions with anionic species.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents under controlled conditions.

Substitution: Anionic surfactants or other anionic compounds in aqueous solutions.

Major Products:

Oxidation: Oxidized derivatives of the polymer.

Reduction: Reduced forms of the polymer with altered charge densities.

Substitution: Substituted polymers with modified functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Luviquat Hold is used as a conditioning agent in various cosmetic formulations, including shampoos, conditioners, and styling products. Its ability to form films and provide strong hold makes it valuable in hair care products .

Biology and Medicine:

Industry: Beyond personal care, this compound finds applications in industrial formulations where conditioning and film-forming properties are desired. It is used in coatings, adhesives, and other specialty products .

Mecanismo De Acción

Mechanism: Luviquat Hold exerts its effects through electrostatic interactions between its cationic sites and the negatively charged surfaces of hair and skin. This interaction leads to the formation of a film that provides conditioning and strong hold .

Molecular Targets and Pathways: The primary molecular targets are the negatively charged keratin fibers in hair and the skin’s surface. The polymer’s cationic nature allows it to adhere strongly to these surfaces, providing long-lasting conditioning and hold .

Comparación Con Compuestos Similares

Polyquaternium-16: Known for its conditioning properties and used in similar applications.

Polyquaternium-11: Offers strong setting properties and conditioning benefits.

Polyquaternium-68: Provides a wide range of hold and excellent humidity resistance.

Uniqueness: Luviquat Hold stands out due to its specific combination of monomers, which provides a unique balance of strong hold and conditioning. Its ability to form clear, stable solutions and its compatibility with various cosmetic formulations make it a versatile ingredient in personal care products .

Actividad Biológica

Luviquat Hold, a product from BASF, is a quaternized copolymer classified under Polyquaternium-46. It is primarily utilized in hair and skin care formulations due to its unique properties that enhance conditioning, setting, and styling capabilities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Composition and Properties

This compound is an aqueous solution of cationic polymers characterized by varying charge densities and degrees of setting. Its primary components include:

- Polyquaternium-46 : A polymer that imparts conditioning effects to hair and skin.

- Cationic nature : This property allows it to bind effectively to negatively charged surfaces, such as hair and skin.

The product appears as a clear to slightly turbid yellowish viscous liquid with a slight characteristic odor .

The biological activity of this compound can be attributed to several mechanisms:

- Electrostatic Interaction : The cationic charges interact with negatively charged sites on hair and skin, facilitating adhesion and conditioning.

- Film Formation : Upon application, this compound forms a thin film on the surface, which helps in providing hold and enhancing the appearance of hair.

- Moisture Retention : The polymer's structure aids in moisture retention, contributing to improved hair health and manageability.

In Vitro Studies

A study highlighted the effectiveness of this compound in enhancing the delivery of therapeutic agents. It was shown that polyquaternium-based carriers could significantly improve the efficiency of oligonucleotide delivery for gene therapy applications. Specifically, Luviquat demonstrated:

- Enhanced Exon-Skipping Efficiency : In vitro tests indicated that Luviquat series (particularly PQ-3) improved exon-skipping efficiency comparable to established delivery methods like Endoporter .

- Lower Cytotoxicity : Compared to other delivery systems, Luviquat exhibited lower cytotoxicity, making it a safer option for therapeutic applications .

Case Studies

-

Hair Care Applications :

- A comparative study assessed the conditioning effects of various polymers including this compound. Results indicated that it provided superior conditioning properties compared to non-cationic alternatives, making it highly effective for styling products .

- Participants reported improved manageability and shine in hair treated with formulations containing this compound.

- Skin Care Applications :

Data Table: Comparative Analysis of Conditioning Agents

| Property | This compound | Other Cationic Polymers | Non-Cationic Polymers |

|---|---|---|---|

| Charge Density | High | Variable | Low |

| Film Formation | Yes | Yes | No |

| Moisture Retention | Excellent | Good | Poor |

| Cytotoxicity | Low | Moderate | High |

| Application Type | Hair/Skin | Hair/Skin | Hair/Skin |

Propiedades

IUPAC Name |

1-ethenylazepan-2-one;1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.C6H9N2.C6H9NO.CH4O4S/c1-2-9-7-5-3-4-6-8(9)10;1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;1-5-6(2,3)4/h2H,1,3-7H2;3-6H,1H2,2H3;2H,1,3-5H2;1H3,(H,2,3,4)/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEUGKXDVZGBLP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCCCC1=O.C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174761-16-1 | |

| Record name | Polyquaternium 46 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174761-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174761-16-1 | |

| Record name | 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.